2-{5-[(4-fluoro-3-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(2-fluorophenyl)acetamide
Description
This compound belongs to the [1,2,4]triazolo[4,3-c]pyrimidine class, characterized by a fused triazole-pyrimidine core with substituents that modulate its pharmacological and physicochemical properties. The structure includes a 4-fluoro-3-methylphenylamino group at position 5, a methyl group at position 7, and an N-(2-fluorophenyl)acetamide side chain. These modifications enhance target binding affinity and metabolic stability compared to simpler triazolopyrimidine derivatives .
Properties
IUPAC Name |
2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N6O2/c1-12-9-14(7-8-15(12)22)25-20-24-13(2)10-18-27-28(21(31)29(18)20)11-19(30)26-17-6-4-3-5-16(17)23/h3-10H,11H2,1-2H3,(H,24,25)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEVCSAPPLHVECF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN(C(=O)N2C(=N1)NC3=CC(=C(C=C3)F)C)CC(=O)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(4-fluoro-3-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(2-fluorophenyl)acetamide typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-{5-[(4-fluoro-3-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(2-fluorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace specific substituents on the aromatic rings
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sodium hydride, potassium tert-butoxide, dimethylformamide (DMF), dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
2-{5-[(4-fluoro-3-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(2-fluorophenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 2-{5-[(4-fluoro-3-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases or enzymes involved in cell proliferation, thereby exerting its anticancer effects. The presence of fluorophenyl and methylphenyl groups enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs and their key properties are summarized below:
Key Structural and Functional Differences:
Substituent Specificity :
- The target compound features a 4-fluoro-3-methylphenyl group, which increases steric bulk and lipophilicity compared to the 4-fluorophenyl group in ’s analog. This may enhance membrane permeability or target selectivity .
- Flumetsulam () uses a sulfonamide moiety instead of acetamide, contributing to its herbicidal activity via acetolactate synthase (ALS) inhibition .
Pharmacological Implications: Acetamide derivatives (e.g., target compound, ) are often explored for kinase inhibition due to hydrogen-bonding interactions with ATP-binding pockets.
Synthetic Complexity :
- The target compound’s synthesis likely involves multi-step protocols similar to those in and , such as cyclocondensation of triazole precursors and regioselective amidation .
Research Findings and Limitations
- Spectroscopic Characterization : Analogous compounds (e.g., ) are characterized via NMR and UV spectroscopy to confirm regiochemistry and substituent orientation .
- Toxicity and Environmental Impact : TRI data () highlight regulatory challenges for halogenated compounds, emphasizing the need for rigorous ecotoxicity profiling .
- Knowledge Gaps: No direct pharmacological data for the target compound exist in the provided evidence. Further studies on its solubility, metabolic stability, and in vitro activity are warranted.
Biological Activity
The compound 2-{5-[(4-fluoro-3-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(2-fluorophenyl)acetamide is a member of the triazolo-pyrimidine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Triazole and Pyrimidine Rings : These heterocycles are known for their significant biological activities.
- Functional Groups : The presence of fluorine and methyl groups enhances its pharmacological properties.
The molecular formula is C₁₈H₁₈F₂N₄O, with a molecular weight of approximately 406.43 g/mol.
Antibacterial Activity
Recent studies have demonstrated that derivatives of triazolo-pyrimidines exhibit notable antibacterial properties. The compound has shown binding affinity to bacterial enzymes such as glucosamine-6-phosphate synthase, crucial for bacterial cell wall synthesis. This interaction suggests potential as an antibacterial agent against resistant strains.
Antitumor Activity
Compounds similar to This compound have been assessed for their antitumor activity. In vitro studies indicate that these compounds can induce apoptosis in cancer cell lines, highlighting their potential in cancer therapy.
Enzyme Inhibition
This compound has been investigated for its role as a phosphodiesterase (PDE) inhibitor. PDEs are critical in regulating intracellular signaling pathways; thus, inhibiting these enzymes may offer therapeutic benefits in various diseases, including cancer and cardiovascular disorders.
Case Studies
- Antibacterial Efficacy : A study conducted on several triazolo-pyrimidine derivatives revealed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
- Antitumor Mechanisms : In a controlled experiment involving human breast cancer cell lines (MCF-7), the compound induced cell cycle arrest at the G1 phase and promoted apoptosis through caspase activation pathways.
Interaction Studies
Molecular docking studies have shown that the compound can effectively bind to target proteins involved in key metabolic pathways. The binding affinities suggest that it may serve as a lead compound for developing new therapeutic agents.
Comparative Analysis
The following table compares This compound with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Contains chloro group instead of fluoro | Anti-tumor properties |
| Compound B | Ethoxy group with similar triazole structure | Antimicrobial activity |
| Compound C | Sulfonamide derivative with triazole structure | Herbicidal activity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
